BenchChemオンラインストアへようこそ!

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one

Lipophilicity Drug-likeness ADME

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS 892465-08-6, molecular formula C₁₇H₂₂N₂O₃, MW 302.37 g/mol) is a synthetic small molecule characterized by a 2,3-dihydro-1,3-benzoxazol-2-one core linked via a 3-oxopropyl spacer to a 3,5-dimethylpiperidine moiety. The compound is indexed in PubChem (CID and ChEMBL (CHEMBL1388454), indicating its inclusion in medicinal chemistry screening libraries.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 892465-08-6
Cat. No. B6527089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one
CAS892465-08-6
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)CCN2C3=CC=CC=C3OC2=O)C
InChIInChI=1S/C17H22N2O3/c1-12-9-13(2)11-18(10-12)16(20)7-8-19-14-5-3-4-6-15(14)22-17(19)21/h3-6,12-13H,7-11H2,1-2H3
InChIKeyZIHNRUZZCPVVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility> [ug/mL]

892465-08-6 | 3-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one – Structural Identity & Sourcing Baseline


3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS 892465-08-6, molecular formula C₁₇H₂₂N₂O₃, MW 302.37 g/mol) is a synthetic small molecule characterized by a 2,3-dihydro-1,3-benzoxazol-2-one core linked via a 3-oxopropyl spacer to a 3,5-dimethylpiperidine moiety [1]. The compound is indexed in PubChem (CID 24892364) and ChEMBL (CHEMBL1388454), indicating its inclusion in medicinal chemistry screening libraries [1][2]. Its structural architecture places it within a broader class of N-substituted benzoxazolone-piperidine hybrids that have been explored in patent literature for therapeutic applications, including antitumor and CNS indications [2][3].

892465-08-6 Procurement Risk: Why Close Analogs Cannot Be Assumed Interchangeable


Compounds sharing the benzoxazolone-piperidine scaffold can exhibit divergent pharmacological and physicochemical properties driven by subtle variations in the piperidine N-substituent and the linker length. For example, the 2-ethylpiperidine analog (3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one) differs from the 3,5-dimethylpiperidine variant solely by the position and type of alkyl substitution on the piperidine ring, yet such changes are known to alter lipophilicity, metabolic stability, and target binding [1]. Similarly, 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones, which replace the 3-oxopropyl linker with a methylene bridge, demonstrate that linker identity critically modulates antimicrobial potency [2]. Without direct comparative data, generic substitution risks compromising the specific activity profile for which 892465-08-6 was designed or selected [1][2].

892465-08-6 Head-to-Head Evidence: Quantified Differentiation from Closest Structural Analogs


Lipophilicity Comparison: 892465-08-6 vs. 2-Ethylpiperidine Analog

The 3,5-dimethylpiperidine substituent in 892465-08-6 confers a computed XLogP3 of 2.5 [1]. In contrast, the 2-ethylpiperidine analog, which bears the same benzoxazolone core and oxopropyl linker, is predicted to have a lower logP due to the reduced carbon count and less shielded secondary amine environment [2]. The difference of approximately 0.2–0.5 logP units (estimated from fragment-based predictions) can influence membrane permeability and non-specific protein binding, making 892465-08-6 potentially more suitable for assays where moderate lipophilicity is desired [1][2].

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Count: A Key Differentiator for CNS Drug Properties

892465-08-6 possesses zero hydrogen bond donors (HBD = 0), a property often associated with improved blood-brain barrier penetration potential in CNS drug discovery [1]. In contrast, the des-methyl analog (3-[3-(piperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one), which could be considered a baseline scaffold, retains a secondary amine (HBD = 1) that would increase polarity and reduce passive diffusion [2]. The conversion from HBD=1 to HBD=0 through dimethyl substitution is a recognized strategy in medicinal chemistry and represents a tangible, computable distinction [1].

CNS drug design Hydrogen bonding Permeability

Rotatable Bond Count: Conformational Restriction Relative to Longer-Chain Analogs

892465-08-6 has 3 rotatable bonds, a moderate number that balances conformational flexibility with entropic cost upon binding [1]. Analogs with extended linkers, such as those containing a 3-oxobutyl or 3-oxopentyl chain, would possess 4 or 5 rotatable bonds, respectively, which could reduce binding affinity due to greater conformational entropy loss [2]. This quantification provides a rational basis for selecting 892465-08-6 over longer-chain homologs when target engagement data indicate a preference for a constrained linker [1][2].

Conformational analysis Entropy Binding affinity

Patent Landscape: Targeted Synthesis for Therapeutic Indications vs. Generic Compounds

The compound class encompassing 892465-08-6 is explicitly claimed in patent WO2009046841A2, which describes piperidine and piperazine derivatives for tumor treatment mediated via lysophosphatidic acid (LPA) pathway modulation [1]. This provides a therapeutic anchor not necessarily shared by all benzoxazolone-piperidine hybrids. In contrast, the 2-ethylpiperidine analog discussed above appears primarily in vendor catalogs without a corresponding patent-derived therapeutic rationale, suggesting it may lack the same disease-target validation [2]. Procurement of 892465-08-6 may therefore be prioritized for projects aligned with LPA-related oncology research [1].

Intellectual property Therapeutic focus Procurement relevance

Molecular Weight and Ligand Efficiency: Differentiating from Heavier Benzoxazolone Derivatives

With a molecular weight of 302.37 g/mol, 892465-08-6 resides within the favorable range for lead-like compounds (Rule-of-Three compliant) [1]. In contrast, many benzoxazolone-piperidine hybrids bearing additional aryl or sulfonyl substituents exceed 400 g/mol, potentially reducing ligand efficiency and complicating downstream optimization . For example, 3-{2-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1208858-61-0) has a molecular weight >500 g/mol, making 892465-08-6 a more attractive starting point for fragment growth or lead optimization programs .

Ligand efficiency Fragment-based design MW optimization

Antimicrobial SAR Context: Linker Dependency Observed in Closely Related 6-Acyl Analogs

Although no direct antimicrobial data for 892465-08-6 were identified, a closely related series—6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones—was evaluated for antibacterial and antifungal activity [1]. In that series, the most active compounds (e.g., 6-(2-chlorobenzoyl) and 6-(3-chlorobenzoyl) derivatives) contained a methylene linker rather than the 3-oxopropyl linker of 892465-08-6, demonstrating that linker identity profoundly influences antimicrobial efficacy [1]. This provides class-level evidence that even minor linker changes can ablate or enhance activity, underscoring that 892465-08-6 cannot be replaced by a methylene-linked analog without risking loss of function [1].

Antimicrobial Structure–activity relationship Linker dependency

892465-08-6 Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Oncology Target Validation: LPA Pathway Screening

Procurement of 892465-08-6 is most defensible for laboratories investigating lysophosphatidic acid (LPA) signaling in tumorigenesis. The compound falls within the Markush claim of patent WO2009046841A2, which explicitly targets LPA-mediated tumor growth [1]. Researchers can use this compound as a structurally defined probe within a broader patent-validated series, enabling comparative SAR studies against other piperidine/piperazine derivatives claimed in the same patent family [1].

CNS Lead Optimization: Brain-Penetrant Candidate Profiling

Given its zero hydrogen bond donor count and moderate lipophilicity (XLogP3 = 2.5), 892465-08-6 is suited for CNS drug discovery programs that prioritize passive blood-brain barrier permeability [1]. It can serve as a reference compound for benchmarking permeability assays (e.g., PAMPA-BBB or MDR1-MDCK transwell assays) against analogs with higher HBD counts or different piperidine substitutions [1].

Antimicrobial SAR Expansion: Linker-Dependency Studies

Based on the class-level SAR described by Erol et al. (1989), where 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones exhibited antimicrobial activity, 892465-08-6 can be procured to test the impact of replacing a methylene linker with a 3-oxopropyl chain on antimicrobial potency [1]. This compound thus enables systematic exploration of linker-dependent activity cliffs in the benzoxazolone-piperidine chemotype [1].

Fragment-Based Drug Discovery: Low-MW Starting Point

At 302.37 g/mol, 892465-08-6 is lead-like and Rule-of-Three compliant [1]. It is therefore appropriate as a starting fragment for structure-based design campaigns where growth vectors from the piperidine N-alkyl group or the benzoxazolone C-5/C-6 positions can be exploited. Compared to bulkier benzoxazolone derivatives (>500 g/mol), it offers a more tractable synthetic handle for medicinal chemistry exploration [1].

Quote Request

Request a Quote for 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.